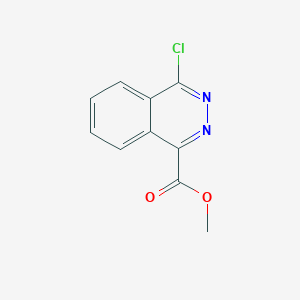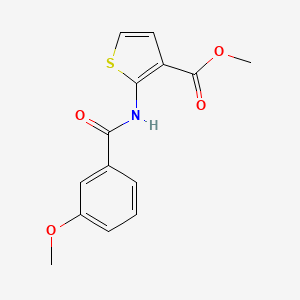![molecular formula C13H16FNO3S B2540123 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide CAS No. 2097889-59-1](/img/structure/B2540123.png)
2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorine atom, a hydroxycyclohexene moiety, and a benzene sulfonamide group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of fluorobenzene to introduce the sulfonamide group. This is followed by the addition of the hydroxycyclohexene moiety through a series of substitution and addition reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required quality standards for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the sulfonamide or hydroxy groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction could produce cyclohexanol derivatives.
Applications De Recherche Scientifique
2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group can form strong interactions with enzymes and receptors, potentially modulating their activity. The hydroxycyclohexene moiety may also contribute to the compound’s overall biological effects by interacting with cellular membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoro-N-[(1-hydroxycyclohexyl)methyl]benzene-1-sulfonamide
- 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonyl chloride
Uniqueness
Compared to similar compounds, 2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide is unique due to the presence of the hydroxycyclohexene moiety, which can impart distinct chemical and biological properties
Propriétés
IUPAC Name |
2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3S/c14-11-6-2-3-7-12(11)19(17,18)15-10-13(16)8-4-1-5-9-13/h2-4,6-8,15-16H,1,5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKFCACCOKGFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2540047.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2540048.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2540049.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid](/img/structure/B2540050.png)
![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2540053.png)

![N-{3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl}prop-2-enamide](/img/structure/B2540055.png)

![N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide;hydrochloride](/img/structure/B2540058.png)



